molecular formula C41H46KN3O10S2 B12415942 Sulfo-Cyanine7 NHS ester (potassium)

Sulfo-Cyanine7 NHS ester (potassium)

Cat. No.: B12415942
M. Wt: 844.0 g/mol
InChI Key: CURNAWIXNAMTKN-UHFFFAOYSA-M
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Description

Contextualization of Near-Infrared (NIR) Fluorescence in Biological Research

Near-infrared (NIR) fluorescence imaging utilizes light in the 700 to 1700 nanometer (nm) spectrum, a range that offers distinct advantages for observing biological structures and processes. biologyinsights.comfrontiersin.org One of the primary benefits of using NIR light is its ability to penetrate deeper into biological tissues compared to visible light. biologyinsights.comresearchgate.net This is because biological components like hemoglobin, water, and melanin (B1238610) absorb and scatter light to a lesser extent at these longer wavelengths. biologyinsights.comnih.gov This "diagnostic window," typically between 650 and 900 nm, allows for clearer imaging from within the body with a better signal-to-background ratio. nih.gov

Another significant advantage of NIR fluorescence is the reduction of autofluorescence. researchgate.netresearchgate.net Biological tissues naturally emit a low level of fluorescence when excited by light, which can create background noise and obscure the signal from the targeted fluorophores. Since this autofluorescence is less pronounced in the NIR spectrum, the resulting images have higher contrast and sensitivity. researchgate.net These properties make NIR fluorescence a powerful, non-invasive technique for real-time visualization of dynamic biological events without the need for surgical intervention or exposure to ionizing radiation. biologyinsights.comfrontiersin.org

Table 1: Advantages of Near-Infrared (NIR) Fluorescence in Biological Research

Feature Description Research Benefit
Deep Tissue Penetration NIR light is less absorbed and scattered by biological components like hemoglobin and water. biologyinsights.comresearchgate.netnih.gov Enables clearer imaging of structures deep within living organisms. biologyinsights.com
Reduced Autofluorescence Biological tissues exhibit minimal natural fluorescence in the NIR spectrum. researchgate.netresearchgate.net Leads to a higher signal-to-background ratio and improved image contrast. frontiersin.orgnih.gov
High Sensitivity The low background noise allows for the detection of faint fluorescent signals. frontiersin.org Facilitates the tracking of low-abundance biomolecules and subtle biological processes.
Real-Time Imaging The non-invasive nature of NIR imaging allows for the continuous monitoring of biological events as they occur. biologyinsights.com Provides dynamic insights into physiological and pathological processes. biologyinsights.com

| Non-Ionizing Radiation | NIR light does not damage tissues in the way that X-rays or other forms of ionizing radiation can. biologyinsights.com | Permits repeated and long-term imaging studies on the same subject. |

Properties

Molecular Formula

C41H46KN3O10S2

Molecular Weight

844.0 g/mol

IUPAC Name

potassium;(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate

InChI

InChI=1S/C41H47N3O10S2.K/c1-40(2)31-25-29(55(48,49)50)15-17-33(31)42(5)35(40)19-13-27-10-9-11-28(24-27)14-20-36-41(3,4)32-26-30(56(51,52)53)16-18-34(32)43(36)23-8-6-7-12-39(47)54-44-37(45)21-22-38(44)46;/h13-20,24-26H,6-12,21-23H2,1-5H3,(H-,48,49,50,51,52,53);/q;+1/p-1

InChI Key

CURNAWIXNAMTKN-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C/C(=C\C=C/4\C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)C)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+]

Origin of Product

United States

Ii. Principles and Mechanisms of Sulfo Cyanine7 Nhs Ester Conjugation

N-Hydroxysuccinimide (NHS) Ester Reactivity with Primary Amines

The most common application for NHS esters in bioconjugation is the labeling of proteins and peptides, which almost invariably possess primary amine groups. lumiprobe.com The NHS ester functional group is highly reactive and selective towards these primary aliphatic amines, providing a reliable method for attaching the cyanine (B1664457) dye to a target molecule. glenresearch.com

The conjugation reaction between an NHS ester and a primary amine (—NH₂) proceeds via a nucleophilic acyl substitution mechanism. nih.gov The unprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the ester group. glenresearch.com This attack forms a transient and crowded tetrahedral intermediate. glenresearch.commst.edu Subsequently, the complex collapses, and the N-hydroxysuccinimide (NHS) group is eliminated as a leaving group. glenresearch.comthermofisher.com The final product is a highly stable amide bond linking the Sulfo-Cyanine7 dye to the target molecule. glenresearch.comnih.gov This amide linkage is exceptionally stable, ensuring that the fluorescent label remains firmly attached to the biomolecule throughout subsequent experiments. glenresearch.com

The reaction is highly dependent on pH. lumiprobe.com The primary amine must be in its deprotonated, nucleophilic state to react. At acidic or neutral pH, primary amines are largely protonated (—NH₃⁺) and thus unreactive. lumiprobe.com The reaction efficiency increases with higher pH; however, this must be balanced against the competing reaction of NHS ester hydrolysis, which also accelerates at alkaline pH. lumiprobe.comthermofisher.com The optimal pH for the conjugation reaction is typically between 7.2 and 8.5. lumiprobe.comthermofisher.com

Table 1: Factors Influencing NHS Ester Conjugation Reaction

Factor Effect on Conjugation Rationale
pH Optimal range is typically 7.2-8.5. thermofisher.com Below this range, the target primary amines are protonated and non-nucleophilic. Above this range, the rate of hydrolysis of the NHS ester increases significantly, reducing the yield of the desired conjugate. lumiprobe.comthermofisher.com
Amine-containing Buffers Should be avoided. Buffers such as Tris contain primary amines that will compete with the target molecule for reaction with the NHS ester, lowering the labeling efficiency. lumiprobe.com
Solvent Aqueous buffers are preferred for Sulfo-Cyanine7. The sulfonate groups ensure high water solubility. For non-sulfonated dyes, a water-miscible organic co-solvent like DMSO or DMF is required. thermofisher.comglpbio.com

| Concentration | Higher concentration of the target molecule is favorable. | In less-concentrated protein solutions, the competing hydrolysis reaction becomes more significant. thermofisher.com |

The primary targets for NHS ester reagents on polypeptides are the α-amine group at the N-terminus and the ε-amine group of lysine (B10760008) side chains. nih.govglenresearch.com Lysine is one of the more abundant amino acids in proteins, meaning an average-sized protein can have numerous potential labeling sites. nih.govglenresearch.com For instance, bovine serum albumin (BSA) possesses 59 lysine residues, many of which are available for conjugation. glenresearch.com

While NHS esters react readily with both N-terminal and lysine amines, the reactivity can differ. The N-terminal α-amine is generally more reactive than the ε-amine of a lysine residue, a difference that can be attributed to its lower pKa. nih.govresearchgate.net This allows for some degree of site-selectivity by carefully controlling the reaction pH. researchgate.net At a pH value between the pKa of the N-terminus and that of the lysine side chains, the N-terminus can be preferentially labeled.

Although highly selective for primary amines, NHS esters have been shown to react with other nucleophilic amino acid residues, such as serine, threonine, and tyrosine, though these reactions are less common and the resulting ester bonds are less stable than the amide bonds formed with amines. nih.gov For most applications under standard aqueous buffering conditions (pH 7.2-8.5), the reaction is overwhelmingly specific for the N-terminus and lysine residues. thermofisher.comnih.gov

Influence of Sulfonate Moieties on Conjugation and Application in Aqueous Media

The "sulfo" prefix in Sulfo-Cyanine7 indicates the presence of sulfonate (—SO₃⁻) groups on the dye's structure. thermofisher.comgbiosciences.com These groups are critical for the dye's application in biological research, which is almost always conducted in aqueous media.

The primary function of the sulfonate moieties is to confer high water solubility to the cyanine dye. lumiprobe.comglpbio.com Unlike their non-sulfonated counterparts, which are often hydrophobic and must be dissolved in organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to a reaction, sulfonated dyes are readily soluble in water. thermofisher.comglpbio.com This is particularly advantageous when labeling delicate proteins that may be prone to denaturation or precipitation in the presence of organic solvents. lumiprobe.comantibodies.com

Furthermore, the negatively charged sulfonate groups help to reduce the aggregation of dye molecules in aqueous solutions. glpbio.com Dye aggregation can lead to fluorescence quenching and a decrease in labeling efficiency. By ensuring the dye molecules remain monomeric and well-dissolved, the sulfonate groups contribute to more reliable and reproducible conjugation outcomes. glpbio.com The charged nature of the sulfo-NHS ester also prevents it from passively crossing cell membranes, making it an ideal choice for specifically labeling proteins on the cell surface. thermofisher.comgbiosciences.com

Table 2: Properties of Sulfo-Cyanine7 NHS ester (potassium salt)

Property Value
Appearance Dark green powder. antibodies.com
Molecular Formula C₄₁H₄₆N₃KO₁₀S₂. antibodies.comlumiprobe.com
Molecular Weight ~844.05 g/mol . antibodies.com
Solubility Good in water, DMF, and DMSO. antibodies.comlumiprobe.com
Excitation Maximum (Absorbance) 750 nm. lumiprobe.com
Emission Maximum (Fluorescence) 773 nm. lumiprobe.com
Quantum Yield 0.24. lumiprobe.com

| Purity | ≥95%. antibodies.com |

Iii. Bioconjugation Methodologies and Optimization Strategies

General Protocols for Biomolecule Labeling

The N-hydroxysuccinimide (NHS) ester moiety of Sulfo-Cyanine7 is highly reactive towards primary amino groups (-NH2), which are readily available on many biomolecules. thermofisher.com This reactivity forms the basis of most labeling protocols, resulting in a stable amide bond. The high water solubility of the sulfo- version of Cyanine7 is a significant advantage, as it allows for conjugation reactions to be performed in aqueous buffers, which is particularly beneficial for delicate proteins that may be denatured by organic solvents. lumiprobe.comantibodies.com

The most common targets for Sulfo-Cyanine7 NHS ester labeling on proteins and peptides are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus. As proteins typically possess multiple lysine residues on their surface, conjugation often results in the attachment of several dye molecules.

A general protocol for protein and peptide labeling involves the following steps:

Protein Preparation: The target protein or peptide is dissolved in a suitable buffer. It is crucial that this buffer is free of extraneous primary amines, such as those found in Tris or glycine (B1666218) buffers, as these will compete with the target biomolecule for reaction with the dye, thereby reducing labeling efficiency. researchgate.net

Dye Preparation: Sulfo-Cyanine7 NHS ester is typically dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution. researchgate.netlumiprobe.com

Conjugation Reaction: The dye stock solution is added to the protein solution. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C for a longer duration to minimize potential degradation of sensitive biomolecules. researchgate.net

Purification: After the reaction, it is essential to remove any unconjugated dye. Common purification methods include size exclusion chromatography (e.g., Sephadex G-25) or dialysis. researchgate.netaatbio.com

Interactive Data Table: Recommended Buffers for Protein and Peptide Conjugation

Buffer System Recommended pH Notes
Sodium Bicarbonate 8.0 - 9.0 Commonly used for efficient NHS ester reactions. researchgate.net
Phosphate-Buffered Saline (PBS) 7.2 - 7.4 A suitable alternative for pH-sensitive proteins, though the reaction may be slower. glenresearch.com
Borate Buffer 8.0 - 9.0 Another effective buffer for maintaining the required alkaline pH.

Sulfo-Cyanine7 NHS ester can also be used to label oligonucleotides that have been modified to contain a primary amine group. interchim.fr This is typically achieved by incorporating an amino-modifier during oligonucleotide synthesis, which can be placed at the 3', 5', or an internal position. The conjugation reaction then proceeds similarly to protein labeling, where the NHS ester reacts with the introduced amine.

Fluorescently labeled oligonucleotides are crucial tools for a variety of applications, including real-time PCR probes and fluorescence in situ hybridization (FISH). stratech.co.uk The choice of fluorophore and its attachment site is critical to ensure that the hybridization properties of the oligonucleotide are not compromised. stratech.co.uk

Critical Parameters for Conjugation Efficiency

The success of a bioconjugation reaction with Sulfo-Cyanine7 NHS ester hinges on the careful control of several key parameters. Optimization of these factors is essential to achieve the desired degree of labeling (DOL) without compromising the biological activity of the biomolecule.

The reaction between an NHS ester and a primary amine is highly pH-dependent. lumiprobe.com The primary amino groups must be in a deprotonated, nucleophilic state to react with the NHS ester. This is favored at a slightly alkaline pH.

Optimal pH Range: The optimal pH for the conjugation reaction is generally between 8.0 and 9.0. researchgate.net

Low pH: At a pH below 8.0, the amino groups are predominantly protonated (-NH3+), rendering them unreactive and significantly reducing the labeling efficiency. aatbio.comlumiprobe.com

Therefore, maintaining the pH within the optimal range of 8.0-9.0 is a critical balancing act to maximize the reaction with the target amine while minimizing hydrolysis of the dye.

The molar ratio of Sulfo-Cyanine7 NHS ester to the biomolecule is a key determinant of the final degree of labeling. This ratio needs to be carefully optimized for each specific application.

Increasing the Molar Ratio: A higher molar excess of the dye will generally result in a higher degree of labeling.

Excessive Labeling: However, an excessively high dye-to-biomolecule ratio can have detrimental effects. It may lead to protein precipitation or aggregation. Furthermore, extensive labeling can alter the isoelectric point of the protein or cause steric hindrance, potentially leading to a loss of biological activity.

Starting Point for Optimization: A common starting point for optimizing the molar ratio for protein labeling is a 10:1 ratio of dye to protein. researchgate.netaatbio.com However, the optimal ratio can vary and may need to be determined empirically through a series of small-scale experiments with varying ratios (e.g., 5:1, 15:1, 20:1). aatbio.comaatbio.com

Interactive Data Table: Exemplary Molar Ratios in Research

Biomolecule Molar Ratio (Dye:Biomolecule) Research Context Citation
Trastuzumab 7.5:1 Functionalization of antibodies for nanogel conjugates. nih.gov
Bovine Serum Albumin (BSA) 6.5:1 Labeling experiment to determine degree of labeling. glenresearch.com
Monomeric FSC-based Tz-ligand 1.1:1 Conjugation of fluorescent dyes for hybrid imaging agents. nih.gov

While Sulfo-Cyanine7 NHS ester is water-soluble, it is common practice to first dissolve the dye in a small amount of an anhydrous organic solvent before adding it to the aqueous solution of the biomolecule. lumiprobe.com

Recommended Solvents: High-purity, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the most commonly used solvents for preparing the dye stock solution. lumiprobe.comlumiprobe.com It is crucial to use high-quality solvents as impurities like dimethylamine (B145610) in DMF can react with the NHS ester. lumiprobe.com

Cosolvent Effects: The addition of a small volume of an organic solvent to the aqueous reaction mixture generally has minimal impact on the structure and function of most proteins. However, for particularly sensitive biomolecules, the final concentration of the organic cosolvent should be minimized. The inherent water solubility of Sulfo-Cyanine7 NHS ester is advantageous in this regard, as it reduces the reliance on organic solvents compared to non-sulfonated cyanine (B1664457) dyes. lumiprobe.comantibodies.com The solubility of Sulfo-Cyanine7 NHS ester is good in water, DMSO, and DMF, but it is insoluble in solvents like acetone (B3395972) and diethyl ether. antibodies.comlumiprobe.com

Minimizing Dye Precipitation and Fluorescence Quenching

The successful conjugation of Sulfo-Cyanine7 NHS ester to biomolecules hinges on maintaining the dye's solubility and optimal fluorescence output. However, challenges such as dye precipitation and fluorescence quenching can arise, diminishing the quality of the final conjugate.

Dye Precipitation: Sulfo-Cyanine7 NHS ester possesses good water solubility due to its sulfonate groups, which is particularly advantageous for labeling delicate proteins that might denature in the presence of organic solvents. lumiprobe.comantibodies.com Despite this, precipitation can still occur, especially at high concentrations or when the reaction buffer composition is not optimal. To mitigate this, it is crucial to prepare the dye solution in an appropriate solvent like anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use and add it to the protein solution in a controlled, stepwise manner. antibodies.comsigmaaldrich.com The NHS ester is susceptible to hydrolysis in aqueous environments, so minimizing its time in aqueous buffer before conjugation is essential. thermofisher.com

Fluorescence Quenching: This phenomenon occurs when dye molecules are in close proximity to each other on the surface of a biomolecule, leading to self-quenching and a reduction in fluorescence intensity. nih.gov This is often a direct consequence of a high degree of labeling (DOL). While a high DOL might seem desirable for signal amplification, it can be counterproductive. Studies have shown that as the number of fluorophores per protein increases, the fluorescence per dye molecule can decrease significantly due to dye-dye interactions and aggregation. nih.gov

Strategies to minimize quenching include:

Optimizing Molar Ratios: Carefully controlling the molar ratio of dye to protein during the conjugation reaction is the primary method to prevent over-labeling.

Modifying Reaction Conditions: Adjusting the pH can influence which sites on a protein are labeled. For instance, at a pH of around 8.5, both N-terminal alpha-amines and lysine epsilon-amines are reactive. sigmaaldrich.com Fine-tuning the pH can sometimes favor more spatially distributed labeling, reducing the likelihood of dye clustering.

Structural Dye Modifications: Research into cyanine dyes has led to the development of structures with increased charge asymmetry. This asymmetry can induce electrostatic repulsion between adjacent dye molecules, preventing the close-range interactions that lead to quenching. nih.gov

An illustrative example of the trade-off between the degree of labeling and fluorescence is presented below. Note that an excessive number of dye molecules can lead to a lower than expected increase, or even a decrease, in the total fluorescence of the conjugate.

Degree of Labeling (Dye:Protein Ratio)Relative Quantum YieldTotal Conjugate Fluorescence (Arbitrary Units)Potential for Quenching
2:10.951.90Low
5:10.804.00Moderate
8:10.604.80High
12:10.404.80Very High

This table presents hypothetical data to illustrate the concept of concentration-dependent quenching.

Post-Conjugation Purification Techniques

After the conjugation reaction, the mixture contains the desired dye-protein conjugate, as well as unreacted (free) dye and potentially some protein aggregates. The removal of these impurities is critical, as free dye can lead to high background signals and inaccurate quantification.

Size-Exclusion Chromatography Applications

Size-Exclusion Chromatography (SEC), also known as gel filtration, is a widely used method for separating molecules based on their size. It is highly effective for removing small molecules like unconjugated Sulfo-Cyanine7 NHS ester from the much larger protein conjugate.

The process involves passing the reaction mixture through a column packed with a porous resin. Larger molecules, such as the labeled antibody, cannot enter the pores and thus travel through the column more quickly, eluting first. Smaller molecules, like the free dye, enter the pores, extending their path through the column and causing them to elute later. This technique is gentle and generally preserves the biological activity of the protein conjugate.

ComponentRelative SizeElution OrderPurpose of Separation
Protein-Dye ConjugateLargeFirstIsolate the desired product
Unconjugated ProteinLargeFirstCo-elutes with conjugate
Free Sulfo-Cyanine7SmallLastRemove for clean signal

High-Performance Liquid Chromatography (HPLC) for Conjugate Purification

High-Performance Liquid Chromatography (HPLC) offers a higher resolution purification alternative to SEC. Reverse-Phase HPLC (RP-HPLC) is particularly useful for analyzing and purifying dye-protein conjugates. In RP-HPLC, separation is based on the hydrophobicity of the molecules.

The reaction mixture is loaded onto a hydrophobic stationary phase (e.g., a C8 or C18 column). A polar mobile phase, typically a mixture of water and a more nonpolar organic solvent like acetonitrile, is used for elution. By gradually increasing the concentration of the organic solvent (a gradient), molecules are eluted based on their hydrophobicity. The unconjugated protein will typically elute first, followed by conjugates with increasing degrees of labeling, and finally the most hydrophobic species, which can include the free dye. HPLC not only purifies the conjugate but can also provide information on the distribution of different dye-to-protein ratios within the sample.

ParameterTypical ConditionPurpose
Column Type Reverse-Phase (e.g., C8, C18)Separates based on hydrophobicity.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)Polar solvent for initial binding.
Mobile Phase B Acetonitrile with 0.1% TFANonpolar solvent for elution.
Gradient Increasing % of Mobile Phase B over timeElutes molecules from least to most hydrophobic.
Detection UV-Vis (280 nm for protein, ~750 nm for Sulfo-Cy7)Monitors elution of protein and dye-conjugate.

Validation of Labeling Specificity and Extent

To ensure that the experimental results are reliable and correctly interpreted, it is crucial to validate the specificity of the labeling reaction and characterize the extent of labeling.

Implementation of Controls (Unlabeled and Dye-Only)

Running parallel control experiments is fundamental to validating the results of a bioconjugation procedure. Two essential controls are the unlabeled biomolecule and a dye-only sample.

Unlabeled Control: This sample consists of the biomolecule (e.g., protein) that has been subjected to the same buffer conditions and purification steps as the labeled sample, but without the addition of the Sulfo-Cyanine7 NHS ester. This control is essential for establishing baseline readings in downstream applications, such as cell imaging or flow cytometry, allowing for the correction of cellular autofluorescence.

Dye-Only Control: This sample contains only the Sulfo-Cyanine7 dye in the reaction buffer, which is then passed through the purification process. This control helps to verify that the purification method is effective at removing all of the free dye. Any signal detected from this control in a functional assay would indicate a failure in purification and would contribute to non-specific background. nih.gov

Blocking Experiments for Amine-Reactive Sites

To confirm that the Sulfo-Cyanine7 NHS ester is specifically reacting with primary amines (the intended target) on the biomolecule, a blocking experiment can be performed. This involves pre-treating the biomolecule with a large excess of a non-fluorescent, amine-reactive compound, such as N-hydroxysuccinimide itself or biotin-NHS ester, before adding the Sulfo-Cyanine7 NHS ester.

If the dye is indeed reacting specifically with amines, the pre-incubation with the blocking agent will occupy these sites, preventing the subsequent binding of the fluorescent dye. A significant reduction in fluorescence of the "blocked" sample compared to the non-blocked sample provides strong evidence for amine-specific labeling.

Experimental SampleTreatment StepsExpected ResultInterpretation
Positive Control 1. Add Protein2. Add Sulfo-Cy7 NHS EsterHigh FluorescenceSuccessful labeling of available amines.
Blocked Sample 1. Add Protein2. Add excess blocking agent (e.g., NHS-acetate)3. Add Sulfo-Cy7 NHS EsterLow/No FluorescenceConfirms labeling is specific to amine groups.
Unlabeled Control 1. Add Protein2. No dye addedBackground FluorescenceEstablishes baseline autofluorescence of the biomolecule.

Iv. Advanced Applications in Fluorescence Imaging and Spectroscopy

Principles of Near-Infrared (NIR) Fluorescence Imaging

Near-infrared (NIR) fluorescence imaging is a non-invasive technique that utilizes fluorescent probes, or fluorophores, that absorb and emit light within the NIR window, typically defined as the wavelength range of 700 to 1700 nm. numberanalytics.comnih.gov This method allows for the visualization of biological processes within living organisms in real-time. numberanalytics.com The utility of NIR imaging is largely due to the unique way NIR light interacts with biological tissues. numberanalytics.compatsnap.com Sulfo-Cyanine7, with its excitation maximum around 750 nm and emission peak around 773 nm, is specifically designed for this purpose. windows.netnih.gov

A primary advantage of working within the NIR spectrum is the enhanced penetration depth of light through biological tissues. nih.govresearchgate.net This phenomenon occurs because major endogenous chromophores, such as hemoglobin and water, exhibit significantly lower absorption in the NIR range compared to the visible spectrum. nih.govpatsnap.com This "optical window" allows NIR light to travel several centimeters into tissue, a feat not achievable with shorter wavelengths like ultraviolet (UV) or visible light. patsnap.comresearchgate.net Consequently, this enables deeper and clearer imaging of internal structures and processes. nih.gov

Biological tissues naturally contain endogenous molecules, such as collagen, elastin, NADH, and flavins, that fluoresce when excited by light, a phenomenon known as autofluorescence. nih.govbu.eduaip.org This background signal can obscure the fluorescence from the targeted probe, reducing the signal-to-noise ratio. aip.org Autofluorescence is significantly less pronounced in the NIR region, leading to higher contrast and sensitivity in imaging studies. nih.govnih.gov

Furthermore, light scattering, caused by cellular components like nuclei and mitochondria, is a major challenge in optical imaging, as it diffuses light and blurs images. patsnap.com The extent of scattering is inversely related to the wavelength of light; therefore, the longer wavelengths of the NIR region experience less scattering than visible light. patsnap.comresearchgate.net This reduction in scattering contributes to achieving higher-resolution images at greater depths within the tissue. nih.gov

In Vivo Research Imaging Methodologies

The favorable properties of NIR fluorescence and the chemical reactivity of Sulfo-Cyanine7 NHS ester enable its use in a variety of in vivo imaging studies in research models.

The N-hydroxysuccinimide (NHS) ester group of Sulfo-Cyanine7 is highly reactive towards primary amine groups (-NH2), which are abundantly found in proteins and other biomolecules. medchemexpress.comnih.gov This reactivity allows for the stable, covalent labeling of these molecules. windows.netlumiprobe.com Once labeled, the distribution and dynamics of these biomolecules can be monitored non-invasively within a living organism over time. windows.netlumiprobe.com This technique is versatile and has been applied to track the fate of extracellular matrix (ECM) proteins, providing insights into tissue dynamics in processes like fibrosis and wound healing. nih.govspringernature.com The high water solubility of the sulfo- version of the dye is particularly advantageous for labeling delicate proteins that might denature in the presence of organic solvents. windows.netlumiprobe.com

By conjugating Sulfo-Cyanine7 to molecules that target specific cellular receptors, researchers can visualize and quantify receptor expression and activity in vivo. This approach is crucial for studying diseases and developing targeted therapies. For example, cyanine (B1664457) dyes have been used to create hybrid tracers that target prostate-specific membrane antigen (PSMA), a protein overexpressed in prostate cancer cells. nih.gov Studies have shown that the specific structure of the cyanine dye can influence its affinity for the receptor. nih.gov

Research has also explored the mechanisms of uptake for certain heptamethine cyanine dyes, indicating that they can preferentially accumulate in tumor cells. nih.govresearchgate.netspiedigitallibrary.org This uptake is often mediated by organic anion-transporting polypeptides (OATPs), which are frequently overexpressed in cancer cells. nih.govspiedigitallibrary.org In other cases, cyanine dyes form complexes with serum albumin, which then enhances their accumulation in tumors through receptor-mediated endocytosis of the albumin. mdpi.com

Below is a data table summarizing research findings on the cellular uptake of Sulfo-Cyanine7 conjugated to targeting vectors for different receptors.

Tracer Target Receptor Cell Line Cellular Uptake (% of applied dose) Blocking Agent Uptake in Blocked Cells (% of applied dose) Reference
Sulfo-Cy7-FSC-MGCCK2RA431-CCK2R10.78 ± 1.04%Minigastrin1.65 ± 0.47% nih.gov
Sulfo-Cy7-FSC-RGDαvβ3 integrinM21 (αvβ3-positive)5.79 ± 0.88%c(RGDyK)Not Applicable nih.gov
Sulfo-Cy7-FSC-RGDαvβ3 integrinM21-L (αvβ3-negative)1.74 ± 0.25%Not ApplicableNot Applicable nih.gov

This table presents in vitro cell uptake data for Sulfo-Cyanine7-based hybrid imaging agents. The data demonstrates receptor-specific binding, as evidenced by the significantly lower uptake in receptor-negative cell lines or when a blocking agent is used.

Flow Cytometry Applications in Cellular Analysis

Flow cytometry is a powerful high-throughput technology used to analyze and sort cells based on their physical and fluorescent characteristics. The integration of near-infrared (NIR) fluorescent dyes like Sulfo-Cyanine7 has significantly expanded the capabilities of modern flow cytometry. plos.orgnih.gov The primary advantage of operating in the NIR window (650-900 nm) is the reduction in autofluorescence from endogenous molecules within cells, leading to a higher signal-to-noise ratio and increased sensitivity.

Sulfo-Cyanine7 NHS ester is particularly well-suited for multicolor flow cytometry. aatbio.com Modern cytometers are increasingly equipped with red (e.g., 635-645 nm) and NIR (e.g., 785 nm) lasers, which can efficiently excite Sulfo-Cyanine7. plos.orgnih.govnih.gov Its emission maximum at approximately 773 nm allows it to be spectrally distinguished from other common fluorophores excited by blue, yellow, and red lasers, such as Fluorescein (FITC), Phycoerythrin (PE), and Allophycocyanin (APC). axispharm.complos.org This enables the simultaneous analysis of multiple cellular markers, which is crucial for dissecting complex cell populations in fields like immunology and oncology. plos.org

The amine-reactive NHS ester allows for the straightforward conjugation of Sulfo-Cyanine7 to primary antibodies, which can then be used to label specific cell surface or intracellular antigens for flow cytometric analysis. lumiprobe.comlumiprobe.com The high water solubility imparted by the sulfonate groups ensures that the dye is compatible with the aqueous buffers used in cell staining protocols and helps prevent the aggregation of labeled antibodies. lumiprobe.com

Table 1: Comparison of Sulfo-Cyanine7 with Common Fluorophores in Flow Cytometry This table presents typical spectral properties for comparison; actual values may vary slightly based on instrumentation and conjugation.

FluorophoreExcitation Laser (nm)Excitation Max (nm)Emission Max (nm)Key Advantages for Flow Cytometry
FITC Blue (488)~495~519Bright, widely used, extensive antibody conjugates available.
PE Blue (488), Yellow-Green (561)~565~575Very bright, excellent for low-abundance targets.
APC Red (633/640)~650~660Bright, minimal overlap with FITC/PE channels.
Sulfo-Cyanine7 Red (633/640), NIR (750/785)~750~773Very low cellular autofluorescence, suitable for multicolor panels with NIR lasers. axispharm.complos.orgnih.gov

Utilization in Bioanalytical Assays for Molecular Interaction Studies

Sulfo-Cyanine7 NHS ester is a key reagent for developing molecular probes used in a variety of bioanalytical assays designed to investigate and quantify molecular interactions. axispharm.com Its strong fluorescence, high water solubility, and convenient bioconjugation chemistry make it an ideal label for proteins, antibodies, and other biomolecules. lumiprobe.combroadpharm.com

One major application is in the development of fluorescent immunoassays (FIAs), including fluorescence-linked immunosorbent assays (FLISAs). In these assays, an antibody or antigen is labeled with Sulfo-Cyanine7. The specific binding between the labeled molecule and its target can be detected and quantified by measuring the fluorescence signal, often providing higher sensitivity than traditional enzyme-based ELISAs.

The dye is also employed in Förster Resonance Energy Transfer (FRET) studies. Due to its long-wavelength emission, Sulfo-Cyanine7 can serve as an acceptor for various donor fluorophores in FRET pairs designed to measure molecular proximity. When the donor and acceptor are brought close by a molecular interaction (e.g., protein binding), energy is transferred from the donor to the acceptor, and the resulting change in fluorescence signals can be used to quantify the interaction.

Detailed research findings have demonstrated the utility of Sulfo-Cyanine7-labeled probes in quantifying binding affinities. For instance, a Sulfo-Cyanine7 conjugate of a minigastrin (MG) peptide was developed to target the cholecystokinin (B1591339) 2 receptor (CCK2R). In vitro cell binding studies determined the half-maximal inhibitory concentration (IC50), providing a quantitative measure of the probe's binding affinity. nih.gov

Table 2: Research Findings on Sulfo-Cyanine7 Labeled Probes for Molecular Interaction Analysis Data from a study developing targeted hybrid imaging probes. nih.gov

CompoundTarget ReceptorAssay TypeMeasured ParameterResult (nM)
Sulfo-Cy7-FSC-MGCCK2 ReceptorCompetitive BindingIC502.81 ± 0.66
[natGa]Sulfo-Cy7-FSC-MGCCK2 ReceptorCompetitive BindingIC502.68 ± 0.53
Sulfo-Cy7-FSC-RGDαvβ3 IntegrinCompetitive BindingIC501.13 ± 0.22
[natGa]Sulfo-Cy7-FSC-RGDαvβ3 IntegrinCompetitive BindingIC500.81 ± 0.19

Spectroscopic Characterization Beyond Basic Properties

Beyond standard absorbance and emission spectra, advanced spectroscopic techniques can leverage the properties of Sulfo-Cyanine7 to extract detailed information about molecular dynamics and local environments.

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique that analyzes the fluctuations in fluorescence intensity within a microscopic, femtoliter-sized observation volume. wikipedia.orgbiophysics.org These fluctuations are caused by fluorescently labeled molecules diffusing into and out of the volume. By analyzing the temporal autocorrelation of these fluctuations, FCS can determine key kinetic and physical parameters, including the average number of molecules (concentration), their diffusion coefficient, and kinetic rate constants for chemical reactions or binding events. wikipedia.orgnih.govnih.gov

Sulfo-Cyanine7 is an excellent fluorophore for FCS studies due to its high brightness, which improves the signal-to-noise ratio of the fluorescence fluctuations, and its high photostability, which allows for longer observation times without significant photobleaching. lumiprobe.comwindows.net Biomolecules, such as proteins or nucleic acids, can be labeled with Sulfo-Cyanine7 NHS ester to study their behavior in solution or in living cells. lumiprobe.com

For example, by measuring the diffusion time of a Sulfo-Cyanine7-labeled protein, its hydrodynamic radius can be calculated, providing information about its size and conformation. If the labeled protein binds to another molecule, the resulting complex will be larger and diffuse more slowly, leading to a measurable increase in the diffusion time. This allows for the direct observation and quantification of binding kinetics and affinities at equilibrium in a very small sample volume. biophysics.orgnih.gov

Table 3: Illustrative Data from a Hypothetical FCS Experiment This table illustrates how FCS can distinguish between a free protein and a larger complex based on diffusion time.

AnalyteMolecular Weight (kDa)Expected Diffusion Time (τD)Information Gained
Sulfo-Cy7-labeled Protein A50Short (e.g., 250 µs)Baseline diffusion of the free protein.
Sulfo-Cy7-labeled Protein A + Binding Partner B150Long (e.g., 500 µs)Formation of a larger complex, allows for calculation of binding constants.

Fluorescence Lifetime Measurements for Environmental Sensing

The fluorescence lifetime is the average time a fluorophore spends in the excited state before returning to the ground state by emitting a photon. This property is intrinsic to a given dye but can be significantly influenced by its immediate molecular environment. researchgate.netevidentscientific.com Factors such as solvent polarity, ion concentration, pH, and the presence of quenching species can alter the fluorescence lifetime. evidentscientific.com This sensitivity makes fluorescence lifetime an effective parameter for sensing local environmental changes.

The fluorescence lifetime of Sulfo-Cyanine7 can be used as a probe for its surroundings. For example, when a Sulfo-Cyanine7-labeled protein undergoes a conformational change that alters the exposure of the dye to the surrounding aqueous solvent, a corresponding change in its fluorescence lifetime may be observed. evidentscientific.com Generally, for many fluorophores, increasing solvent polarity can lead to a decrease in fluorescence lifetime. researchgate.netevidentscientific.com

This principle is utilized in Fluorescence Lifetime Imaging Microscopy (FLIM), where the fluorescence lifetime is measured at each pixel of an image. By creating a FLIM map of cells containing a Sulfo-Cyanine7-labeled probe, researchers can gain insights into the probe's local environment, such as reporting on protein-protein interactions through FRET (where the donor's lifetime is quenched) or sensing changes in the intracellular environment. nih.gov

Table 4: Representative Fluorescence Lifetime Data in Different Environments This table shows hypothetical changes in the fluorescence lifetime of Sulfo-Cyanine7 in solvents of varying polarity, illustrating its environmental sensitivity. Actual values depend on the specific molecular conjugate and conditions.

EnvironmentPolarityExpected Fluorescence Lifetime (ns)Interpretation
DioxaneLowLonger (e.g., 1.2 ns)Less interaction with non-polar solvent molecules.
Dimethylformamide (DMF)Polar AproticIntermediate (e.g., 1.0 ns)Moderate interaction with polar solvent.
WaterHigh Polar ProticShorter (e.g., 0.8 ns)Increased non-radiative decay pathways due to interactions with polar water molecules. evidentscientific.comnih.gov

V. Development of Specialized Molecular Probes

Design and Synthesis of Targeted Hybrid Imaging Probes

A significant advancement in molecular imaging involves the creation of hybrid or multimodal probes, which combine multiple functionalities into a single molecular agent. This approach allows researchers to utilize two or more imaging techniques simultaneously, such as positron emission tomography (PET) and fluorescence imaging, providing a more comprehensive understanding of biological processes. Sulfo-Cyanine7 NHS ester and its carboxylic acid precursor are integral to the design of these complex agents, serving as the optical reporting component.

To create probes for multimodal PET/optical imaging, the Sulfo-Cyanine7 dye is often conjugated to a scaffold molecule that includes a chelator. A chelator is a molecule capable of binding tightly to a metal ion, in this case, a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga).

One notable strategy employs the siderophore Fusarinine C (FSC) as a scaffold. nih.gov In this design, the Sulfo-Cyanine7 carboxylic acid, the precursor to the NHS ester, is chemically activated using a reagent like O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium-hexafluorphosphate (HATU). nih.gov This activation allows it to react with a free amine group on the iron-protected FSC chelator. nih.gov The resulting conjugate combines the NIR fluorescence of Sulfo-Cyanine7 with the PET imaging capability of the ⁶⁸Ga-loaded chelator. This dual-modality approach enables researchers to leverage the high sensitivity of PET with the high resolution of optical imaging. nih.gov A study successfully demonstrated this by synthesizing a series of tetrazine-functionalized agents for pretargeting applications, where a Sulfo-Cyanine7 conjugate was evaluated for its properties in a multimodal imaging context. nih.gov

Table 1: Research Findings on Sulfo-Cyanine7 Conjugated with Chelators

Hybrid Imaging AgentChelator ScaffoldKey FeatureResearch ApplicationMass Spectrometry Data (m/z)
Sulfo-Cyanine7-[Fe]MAFC-PEG₅-Tz[Fe]N-Monoacetylfusarinine C (MAFC)Monomeric PET/Optical ProbePretargeted Imaging[M + H]⁺ = 2002.85 (found), 2002.06 (calculated) nih.gov
[⁶⁸Ga]-Sulfo-Cy7-FSC-MGFusarinine C (FSC)Divalent PET/Optical ProbeCCK-2 Receptor TargetingNot specified for final Ga-complex, precursor confirmed by MALDI-TOF MS nih.gov
[⁶⁸Ga]-Sulfo-Cy7-FSC-RGDFusarinine C (FSC)Divalent PET/Optical ProbeIntegrin αVβ3 TargetingNot specified for final Ga-complex, precursor confirmed by MALDI-TOF MS nih.gov

To ensure that an imaging probe accumulates at a specific biological site, such as a tumor, it is integrated with a targeting vector. These vectors are molecules, like peptides or antibodies, that have a high affinity for a particular biomarker on the cell surface.

The Sulfo-Cyanine7 NHS ester is widely used to label these targeting vectors. The NHS ester reacts with amine groups on the peptide or antibody to form a stable conjugate. biotium.com For example, researchers have developed low-molecular-weight imaging agents for the prostate-specific membrane antigen (PSMA), a well-established biomarker for prostate cancer. In these studies, various urea-based PSMA-targeting molecules were synthesized and then conjugated to Sulfo-Cyanine7 NHS ester to create fluorescent probes for optical imaging. nih.gov

In more complex hybrid probe designs, the targeting vector is attached to the chelator-dye scaffold. Research has shown the successful conjugation of targeting peptides to a Sulfo-Cyanine7-FSC scaffold. nih.gov Specific examples include:

A minigastrin analogue (MG11) , which targets the cholecystokinin-2 (CCK-2) receptor, a biomarker found in malignancies like medullary thyroid carcinoma. nih.gov

A cyclic RGD (Arginine-Glycine-Aspartic acid) peptide , which targets integrin αVβ3, a cell adhesion molecule involved in the growth of various cancers. nih.gov

The synthesis of these tripartite probes ([Targeting Vector]-[Chelator]-[Dye]) results in highly specific, dual-modality imaging agents that can be tracked in vivo to study receptor expression and probe pharmacokinetics. nih.gov

Table 2: Examples of Sulfo-Cyanine7 Conjugated to Targeting Vectors

Probe NameTargeting VectorTargetSynthesis YieldMass Spectrometry Data (m/z)
Cy7-1Urea-based ligandProstate-Specific Membrane Antigen (PSMA)55%[M]⁺ = 984.0 (found), 983.4 (calculated) nih.gov
Cy7-2Urea-based ligandProstate-Specific Membrane Antigen (PSMA)72%[M]⁺ = 1129.0 (found), 1128.4 (calculated) nih.gov
Cy7-3Urea-based ligandProstate-Specific Membrane Antigen (PSMA)64%[M]⁺ = 1267.9 (found), 1267.5 (calculated) nih.gov
Sulfo-Cy7-FSC-MGMinigastrin (MG11)Cholecystokinin-2 (CCK-2) Receptor55%[M + H]⁺ = 3932.09 (found), 3931.42 (calculated) nih.gov

Incorporation into Nanoparticle Systems for Enhanced Imaging and Delivery Research

Nanoparticles are increasingly studied as platforms for enhanced imaging and as vehicles for drug delivery. Labeling these nanoparticles with a bright, stable fluorophore like Sulfo-Cyanine7 is essential for tracking their biodistribution, cellular uptake, and retention in vivo. The amine-reactive NHS ester of Sulfo-Cyanine7 is well-suited for this purpose, allowing for covalent attachment to nanoparticles that have been surface-functionalized with amine groups. rsc.org

Research applications include:

Tracking Nanoparticle Distribution: Sulfo-Cyanine7 has been conjugated to polydopamine nanoparticles to evaluate their distribution and retention following intra-articular injection in a rat model of temporomandibular joint osteoarthritis.

Modular Bioimaging Platforms: In another study, Cyanine7 NHS ester was used to functionalize cucurbit axispharm.comuril-based polymer nanocapsules (CB axispharm.comPNs). These fluorescently labeled nanocapsules were then used for in vivo multimodal imaging experiments, demonstrating their potential as a versatile platform for bioimaging. rsc.org

By incorporating Sulfo-Cyanine7, researchers can use non-invasive optical imaging to monitor the fate of nanoparticle systems in real-time within a living organism. antibodies.com

Table 3: Research on Sulfo-Cyanine7 in Nanoparticle Systems

Nanoparticle SystemStudy PurposeModel SystemKey Finding
Sulfo-Cyanine7-labeled polydopamine nanoparticlesEvaluate distribution and retentionSD rats with temporomandibular joint osteoarthritisThe nanoparticles' location and persistence could be tracked over several days post-injection.
Cyanine7-labeled cucurbit axispharm.comuril-based polymer nanocapsules (CB axispharm.comPNs)Development of a modular platform for multimodal imagingMice (in vivo PET/NIR imaging)The nanocapsules could be successfully labeled and tracked using both PET and NIR fluorescence imaging. rsc.org

Engineering for Specific Environmental Sensing Applications

Beyond its role as a simple fluorescent label, Sulfo-Cyanine7 can be engineered for more advanced functions, such as sensing specific properties of its molecular micro-environment. The fluorescence of cyanine (B1664457) dyes can be sensitive to factors like solvent polarity, viscosity, and binding to biomolecules.

Research has indicated that Sulfo-Cyanine7 can function as an environmental sensor. The interaction of the dye with biomolecules can alter its photophysical properties. Computational modeling is a valuable tool in this context, as it can help predict and interpret how changes in the local environment affect the dye's fluorescence signal. This opens up the possibility of designing Sulfo-Cyanine7-based probes that not only report their location but also provide information about the biochemical conditions at that site, a significant step forward in the development of "smart" molecular probes.

Vii. Methodological Considerations and Research Challenges

Impact of Environmental Conditions on Dye Photophysics

The fluorescence properties of Sulfo-Cyanine7, like other polymethine cyanine (B1664457) dyes, are not intrinsic but are highly dependent on the local microenvironment. This sensitivity can be both a tool for probing molecular environments and a source of potential artifacts if not properly understood and controlled.

A primary non-radiative decay pathway for cyanine dyes, competing with fluorescence, is trans-cis photoisomerization around the polymethine chain. cambridge.orgnih.gov This process involves a rotation from the ground state (trans or normal state, N) to a twisted geometry in the excited state, which can then relax to a non-emissive cis isomer (P1) or, in the case of Sulfo-Cyanine7 (SCy7), a red-emissive photoisomer (P2). diva-portal.org The efficiency of this photoisomerization is significantly influenced by the viscosity and polarity of the dye's immediate surroundings. cambridge.orgdiva-portal.org

In low-viscosity solvents, the rotation required for isomerization occurs readily, leading to a lower fluorescence quantum yield. researchgate.net As the environmental viscosity increases, this rotation is sterically hindered, which slows the rate of photoisomerization and consequently increases the fluorescence quantum yield. cambridge.orgresearchgate.net

The polarity of the solvent also plays a crucial role. For some merocyanine (B1260669) dyes, an increase in solvent polarity leads to a significant increase in the fluorescence quantum yield. nih.gov This is attributed to a solvent-polarity-dependent energy barrier to a conical intersection, which is a key point on the potential energy surface for non-radiative decay. nih.gov Studies on SCy7 have shown that its photoisomerization kinetics and the formation of its red-shifted photoisomer are strongly dependent on local viscosity and polarity. diva-portal.org This suggests that changes in the cellular environment could modulate the photophysical behavior of the dye.

The following table summarizes the general effect of environmental factors on the photophysics of cyanine dyes, which is applicable to Sulfo-Cyanine7.

Environmental FactorEffect on PhotoisomerizationEffect on Fluorescence Quantum YieldReference
Increased Viscosity Hinders rotation, decreasing the rate of photoisomerization.Increases, as the non-radiative decay pathway is suppressed. cambridge.orgresearchgate.net
Increased Polarity Can increase the energy barrier to the twisted conical intersection.Can increase for certain cyanine derivatives. diva-portal.orgnih.gov
Steric Hindrance Attachment to a biomolecule can restrict rotational freedom.Generally increases upon conjugation. cambridge.orgresearchgate.net

The photoisomerization of Sulfo-Cyanine7 has significant implications for its use in single-molecule and super-resolution microscopy techniques. The transition to non-fluorescent or differently emissive isomeric states is a primary cause of the "blinking" phenomenon observed in single-molecule studies. nih.govdiva-portal.org This blinking, or intermittent fluorescence, can complicate data analysis and lead to undercounting of molecules.

Furthermore, the formation of a red-emissive photoisomer in SCy7 can influence techniques that rely on precise spectral detection, such as Förster Resonance Energy Transfer (FRET) and multicolor imaging. diva-portal.org The appearance of an unexpected red-shifted emission could be misinterpreted as a FRET signal or spectral crosstalk. However, this characteristic can also be leveraged; the environmentally sensitive photoisomerization offers a potential mechanism for using SCy7 as a sensor to probe local microenvironments within cells and membranes. diva-portal.org Understanding and accounting for these photophysical behaviors are crucial for the accurate interpretation of data from these high-resolution imaging modalities. cambridge.org

Strategies for Managing Variability in Conjugation Outcomes

The conjugation of Sulfo-Cyanine7 NHS ester to biomolecules, typically proteins, via reaction with primary amines (on lysine (B10760008) residues and the N-terminus) is a critical step that can introduce significant variability. Achieving a desired and consistent degree of labeling (DOL) is essential for quantitative applications, as both under- and over-labeling can compromise the results. aatbio.com

Several key parameters must be carefully controlled to manage this variability:

pH of the Reaction Buffer: The reaction of an NHS ester with a primary amine is highly pH-dependent. lumiprobe.com A slightly alkaline pH (typically 8.3-8.5) is optimal, as it deprotonates the amine groups, rendering them nucleophilic and reactive. lumiprobe.com At lower pH, the amines are protonated and unreactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency. lumiprobe.com

Buffer Composition: The buffer used for the conjugation reaction must be free of extraneous primary amines, such as those found in Tris or glycine (B1666218) buffers. These molecules will compete with the target biomolecule for reaction with the dye, leading to lower and more variable labeling yields. Phosphate-buffered saline (PBS) or sodium bicarbonate buffers are commonly recommended.

Molar Ratio of Dye to Protein: The ratio of Sulfo-Cyanine7 NHS ester to the biomolecule is a critical determinant of the final DOL. This ratio often needs to be empirically optimized for each specific protein and desired DOL. aatbio.com A higher molar excess of the dye will generally lead to a higher DOL, but excessive labeling can lead to protein aggregation, altered biological activity, and fluorescence quenching.

Purification of Conjugates: After the reaction, purification is necessary to remove unreacted dye and byproducts. Gel filtration (size-exclusion chromatography) is a common method for separating the larger protein-dye conjugate from the smaller, free dye molecules. For higher resolution and to assess the purity and heterogeneity of the conjugate population, reverse-phase high-performance liquid chromatography (RP-HPLC) is often employed. RP-HPLC can separate species with different degrees of labeling, providing a detailed picture of the conjugation outcome.

The following table outlines key parameters for controlling Sulfo-Cyanine7 NHS ester conjugation reactions.

ParameterRecommended ConditionRationalePotential Issues if Not OptimizedReference
pH 8.3 - 8.5Ensures primary amines are deprotonated and nucleophilic.Low pH: no reaction. High pH: dye hydrolysis. lumiprobe.com
Buffer Amine-free (e.g., PBS, Bicarbonate)Prevents competition for the NHS ester.Reduced labeling efficiency.
Molar Ratio Empirically optimized (e.g., start at 10:1 dye:protein)Controls the final Degree of Labeling (DOL).Under-labeling (low signal) or over-labeling (aggregation, quenching). aatbio.com
Reaction Time 1-2 hoursAllows for sufficient conjugation without significant protein degradation.Incomplete reaction or sample degradation.
Purification Gel Filtration or RP-HPLCRemoves free dye and allows for characterization of DOL.Interference from free dye in downstream applications.

Approaches to Enhance Signal-to-Noise Ratios in Complex Biological Systems

A major challenge in fluorescence imaging within biological systems is achieving a high signal-to-noise ratio (SNR), which is the ratio of the desired fluorescent signal to the unwanted background noise. svi.nl For near-infrared (NIR) dyes like Sulfo-Cyanine7, which are designed for deep tissue imaging, several sources of noise can degrade image quality. diva-portal.orgnih.gov

Key sources of noise and strategies for their mitigation include:

Tissue Autofluorescence: Biological tissues contain endogenous fluorophores (e.g., collagen, elastin, NADH, flavins) that emit light upon excitation, creating a background haze that can obscure the signal from the targeted probe. researchgate.netnih.gov While autofluorescence is generally lower in the NIR window (650-900 nm) compared to the visible spectrum, it can still be significant, particularly in organs like the liver. nih.govresearchgate.netproquest.com

Mitigation: One effective strategy is to use dyes that excite and emit at longer wavelengths, moving further into the NIR-I or into the NIR-II (1000-1700 nm) window where autofluorescence is substantially reduced. proquest.comresearchgate.net While Sulfo-Cyanine7 operates in the NIR-I region, selecting excitation and emission filters that are highly specific to the dye's spectral profile can help reject out-of-band autofluorescence.

Detector Noise: The electronic components of the detector (e.g., a CCD or EMCCD camera) introduce noise, including read noise and dark noise (thermally generated electrons). svi.nlnih.govbitesizebio.com

Mitigation: Cooling the detector can significantly reduce dark noise. svi.nl For improving the SNR of the measured data, techniques like frame averaging or accumulation can be employed. bitesizebio.com Additionally, advanced algorithms can be used to improve the SNR. For instance, a digital lock-in algorithm, where the excitation light is modulated and the signal is demodulated, has been shown to increase the SNR of fluorescence images by rejecting unmodulated background light. nih.govconsensus.app

Photon Shot Noise: This is a fundamental source of noise arising from the statistical nature of photon emission and detection. bitesizebio.com It is proportional to the square root of the signal intensity.

Mitigation: The only way to reduce the relative contribution of shot noise is to increase the signal. This can be achieved by using brighter fluorophores (higher quantum yield and extinction coefficient), optimizing the labeling density on the target, and using efficient light collection optics. bitesizebio.com

Post-Acquisition Processing: Image processing techniques can be applied to enhance the SNR after the image has been acquired.

Mitigation: Deconvolution algorithms, which use the microscope's point spread function (PSF) to reassign out-of-focus light to its point of origin, can significantly improve image contrast and SNR. svi.nlbitesizebio.com

The following table summarizes common sources of noise in fluorescence imaging and corresponding strategies to enhance the signal-to-noise ratio.

Noise SourceDescriptionMitigation StrategyReference
Tissue Autofluorescence Intrinsic fluorescence from endogenous biomolecules.Use of long-wavelength NIR dyes; spectral unmixing; imaging in NIR-II window. researchgate.netnih.govproquest.com
Detector Noise (Dark & Read) Electronic noise from the camera sensor.Detector cooling; frame averaging; use of high-performance, low-noise detectors. svi.nlnih.govbitesizebio.com
Photon Shot Noise Statistical fluctuation in photon arrival at the detector.Increase signal intensity (brighter dyes, optimized labeling); efficient light collection. bitesizebio.com
Ambient Light Stray light from the environment reaching the detector.Imaging in a dark room; use of light-tight enclosures. svi.nl
Unmodulated Background Constant background signal not originating from the modulated source.Employing lock-in detection algorithms with modulated excitation. nih.govconsensus.app
Out-of-Focus Light Fluorescence signal from above and below the focal plane.Confocal microscopy; deconvolution algorithms. svi.nlbitesizebio.com

Viii. Future Directions in Sulfo Cyanine7 Nhs Ester Research

Novel Bioconjugation Chemistries

While the N-hydroxysuccinimide (NHS) ester functionality provides a reliable method for labeling primary amines on biomolecules, the future of bioconjugation lies in achieving greater site-specificity and reaction efficiency under physiological conditions. lumiprobe.com The development of Sulfo-Cyanine7 derivatives with alternative reactive groups is a key area of future research, moving beyond the traditional amine-reactive chemistry.

Thiol-Reactive Chemistries: One established alternative is the use of maleimide-functionalized Sulfo-Cyanine7 to target thiol groups found in the cysteine residues of proteins. This approach is valuable when primary amines are scarce or located in functionally critical regions of a protein. nih.govnih.gov A more recent discovery has shown that heptamethine cyanine (B1664457) dyes containing a meso-chlorine (meso-Cl) substituent can selectively react with free cysteine residues under physiological conditions, offering a novel pathway for site-specific protein labeling. nih.govnih.gov

Bioorthogonal Chemistries: The most significant leap forward is the adaptation of Sulfo-Cyanine7 for bioorthogonal "click chemistry." These reactions are highly specific, rapid, and occur in complex biological media without interfering with native biochemical processes. nih.gov By synthesizing Sulfo-Cyanine7 with azide (B81097) or alkyne moieties, researchers can employ powerful ligation strategies: lumiprobe.commdpi.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction allows for the efficient labeling of biomolecules functionalized with a cyclooctyne (B158145) group. mdpi.comresearchgate.net

Inverse-Electron-Demand Diels-Alder (IEDDA): This is one of the fastest known bioorthogonal reactions, occurring between a tetrazine and a strained alkene (like trans-cyclooctene), enabling rapid labeling even at low concentrations. mdpi.comresearchgate.net

These advanced chemistries allow for the precise, covalent attachment of Sulfo-Cyanine7 to engineered sites on proteins, nucleic acids, or cell surfaces, minimizing non-specific binding and preserving the biological activity of the target molecule. nih.govnih.gov

Table 1: Comparison of Bioconjugation Chemistries for Sulfo-Cyanine7

ChemistryReactive Group on DyeTarget on BiomoleculeKey Advantages
NHS Ester N-HydroxysuccinimidePrimary Amines (e.g., Lysine)Well-established, commercially available. lumiprobe.comlumiprobe.com
Maleimide MaleimideThiols (e.g., Cysteine)Alternative to amine labeling, targets less abundant residues. nih.gov
meso-Cl Substitution meso-ChloroThiols (e.g., Cysteine)High selectivity for cysteine under physiological conditions. nih.gov
SPAAC (Click) Azide or CyclooctyneCyclooctyne or AzideBioorthogonal, copper-free, high specificity. mdpi.comresearchgate.net
IEDDA (Click) Tetrazine or AlkeneAlkene or TetrazineBioorthogonal, extremely fast reaction rates. mdpi.comresearchgate.net

Integration into Advanced Imaging Modalities

The exceptional NIR properties of Sulfo-Cyanine7 make it an ideal candidate for integration into cutting-edge imaging modalities that push the limits of resolution and tissue penetration. axispharm.com

Super-Resolution Microscopy (SRM): Techniques like direct Stochastic Optical Reconstruction Microscopy (dSTORM) rely on photoswitchable fluorophores to achieve nanoscale resolution. nih.govnih.gov Future research will focus on optimizing the photoswitching properties of Sulfo-Cyanine7 conjugates, enabling the visualization of subcellular structures and molecular complexes with unprecedented detail. nih.gov The synthesis of alkyne-functionalized, photoswitchable cyanine dyes has already demonstrated the feasibility of using click chemistry to label cell-surface glycans for dSTORM imaging. nih.gov

Multimodal Imaging Probes: A significant area of development is the creation of hybrid or dual-modality imaging agents that combine the advantages of different imaging techniques in a single molecule. A proof-of-principle study has successfully used Sulfo-Cyanine7 carboxylic acid to create a bimodal probe for Positron Emission Tomography (PET) and Optical Imaging (OI). nih.gov In this work, a chelator scaffold (Fusarinine C) was functionalized with both a targeting peptide and the Sulfo-Cyanine7 dye. nih.gov This allows for high-sensitivity, whole-body imaging via PET, complemented by high-resolution, real-time intraoperative guidance from the NIR fluorescence of Sulfo-Cyanine7. nih.gov

Photoacoustic Imaging (PAI): PAI is an emerging hybrid modality that combines light excitation with ultrasound detection to provide high-contrast images at significant depths. nih.gov As a strong NIR absorber, Sulfo-Cyanine7 is a promising contrast agent for PAI. Future work will involve developing targeted Sulfo-Cyanine7 probes to enhance the photoacoustic signal from specific tissues, such as tumors or sentinel lymph nodes, improving diagnostic accuracy. nih.gov

Development of Next-Generation Molecular Tools for Biological Inquiry

Beyond simple labeling, the Sulfo-Cyanine7 scaffold is being engineered into sophisticated molecular tools that can actively report on biological function or even elicit a therapeutic response.

Activatable Probes: A major goal is the design of "smart" probes that are fluorescently silent until activated by a specific molecular event. nih.gov This strategy dramatically increases the signal-to-background ratio. These probes typically consist of the Sulfo-Cyanine7 fluorophore and a quencher held in close proximity by a linker that can be cleaved by a specific enzyme, such as a matrix metalloproteinase (MMP) overexpressed in tumors. nih.gov Upon cleavage, the fluorophore and quencher separate, leading to a strong increase in fluorescence, signaling the presence of enzyme activity. nih.gov

Photosensitizers for Therapy: Heptamethine cyanine dyes are being explored for their potential in photodynamic therapy (PDT) and photothermal therapy (PTT). nih.gov In PDT, the dye absorbs NIR light and generates reactive oxygen species that are toxic to nearby cancer cells. In PTT, the absorbed light energy is converted into heat to ablate the tumor. nih.gov Future research will focus on conjugating Sulfo-Cyanine7 to tumor-targeting ligands to create theranostic agents—molecules that can simultaneously image and treat cancer.

Probes for Specific Biological Processes: The versatility of Sulfo-Cyanine7 allows for its incorporation into probes designed to study specific cellular events. For instance, its preferential accumulation in mitochondria in certain contexts makes it a candidate for developing probes that report on mitochondrial health or trigger processes like mitophagy. nih.gov

Theoretical Modeling and Computational Studies of Dye Behavior in Complex Environments

To rationally design the next generation of Sulfo-Cyanine7 probes, a deep understanding of how the dye behaves in complex biological environments is crucial. Theoretical modeling and computational simulations are indispensable tools for achieving this understanding. mdpi.com

Predicting Photophysical Properties: Quantum mechanics methods like Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are used to model the electronic structure of cyanine dyes. mdpi.com These calculations can predict absorption and fluorescence maxima and explain how structural modifications—such as the addition of different substituents—can fine-tune these properties. mdpi.com This predictive power accelerates the development of new dyes with tailored spectral characteristics without the need for exhaustive synthesis and screening.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of Sulfo-Cyanine7 conjugates at an atomistic level. nih.govnih.govmdpi.com These simulations can reveal how a dye interacts with its local environment, such as a protein surface or a lipid membrane. nih.govmdpi.com This is critical for understanding phenomena like fluorescence quenching, which can be caused by intramolecular torsion or interactions with the surrounding biomolecule. nih.govmdpi.com For example, simulations can clarify a probe's exact location and orientation within a cell membrane, which is essential for correctly interpreting fluorescence data. mdpi.comcolab.ws By modeling the dye's behavior, researchers can better design linkers and conjugation strategies that minimize unwanted environmental effects and ensure the probe is reporting accurately on the intended biological target. nih.gov

Table 2: Computational Approaches in Sulfo-Cyanine7 Research

Computational MethodInformation GainedApplication in Future Research
DFT/TDDFT Electronic structure, absorption/fluorescence spectra, effects of substituents. mdpi.comRational design of new dyes with optimized photophysical properties.
Molecular Dynamics (MD) Dye orientation, interaction with biomolecules, environmental effects on fluorescence. nih.govmdpi.comDesigning linkers to optimize probe performance, understanding probe-target interactions.

Q & A

Q. How to resolve co-elution issues during HPLC purification of labeled conjugates?

  • Chromatographic Optimization :
  • Gradient Adjustment : Use a shallow acetonitrile gradient (15–50% over 30 minutes) to separate conjugate from free dye .
  • Column Selection : Employ C4 or C18 columns for hydrophobic interaction-based separation .

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